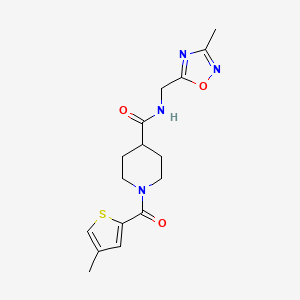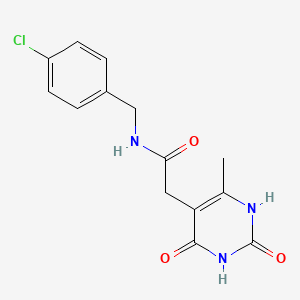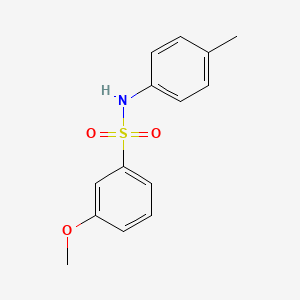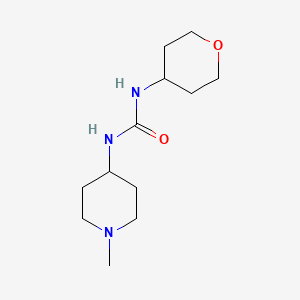
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(4-methylthiophene-2-carbonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(4-methylthiophene-2-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H20N4O3S and its molecular weight is 348.42. The purity is usually 95%.
BenchChem offers high-quality N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(4-methylthiophene-2-carbonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(4-methylthiophene-2-carbonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Pharmacophore Models
The research on similar compounds, such as cannabinoid receptor antagonists, involves detailed molecular interaction studies. These studies provide insights into the conformational analysis, energetic stability, and development of unified pharmacophore models for receptor ligands. This research is crucial for understanding the binding interaction mechanisms and designing drugs with specific biological activities (J. Shim et al., 2002).
Photolysis and Chemical Transformation
Investigations into the photolysis of oxadiazoles reveal interesting chemical transformations, including the migration of phenyl groups and the generation of various intermediate compounds. This research contributes to the field of organic chemistry by elucidating reaction pathways and identifying new synthetic routes (J. H. Boyer & P. Frints, 1970).
Tubulin Inhibition for Antiproliferative Agents
Oxadiazole derivatives have been identified as a new chemical class of antiproliferative agents acting as tubulin inhibitors. This application is particularly relevant in the development of cancer therapeutics, where inhibiting tubulin can disrupt mitosis and cell division. Such research is pivotal for identifying novel anticancer agents and understanding their mechanism of action (M. Krasavin et al., 2014).
Synthesis and Biological Activity
The synthesis and biological activity study of oxadiazole derivatives encompass antimicrobial and antibacterial evaluations. Such research is fundamental for drug discovery, providing insights into the structural requirements for biological activity and paving the way for the development of new therapeutic agents (H. Khalid et al., 2016).
Predictions of Biological Activity
Research also includes the prediction of biological activity for synthesized compounds, which is crucial for early-stage drug discovery. This approach helps in identifying promising candidates for further development based on their predicted pharmacological profiles (Y. Kharchenko et al., 2008).
Eigenschaften
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-methylthiophene-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-10-7-13(24-9-10)16(22)20-5-3-12(4-6-20)15(21)17-8-14-18-11(2)19-23-14/h7,9,12H,3-6,8H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGBRKPOEADZDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)C(=O)NCC3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2433906.png)
![2-[[1-[2-(2,5-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2433907.png)



![2-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2433915.png)
![2,4-Dimethyl-6-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2433916.png)




![3-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2433925.png)

